molecular formula C7H6N4S B13107739 N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine

N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine

Cat. No.: B13107739
M. Wt: 178.22 g/mol
InChI Key: KIDCUMMHNNXSPC-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains both pyridine and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with thiocarbonyl compounds under specific conditions to form the thiadiazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)-1,2,3-thiadiazol-5-amine
  • N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine
  • N-(Pyridin-3-yl)-1,2,3-thiadiazol-4-amine

Uniqueness

N-(Pyridin-3-yl)-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the thiadiazole ring can affect the compound’s ability to interact with biological targets and its overall stability .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

N-pyridin-3-ylthiadiazol-5-amine

InChI

InChI=1S/C7H6N4S/c1-2-6(4-8-3-1)10-7-5-9-11-12-7/h1-5,10H

InChI Key

KIDCUMMHNNXSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CN=NS2

Origin of Product

United States

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